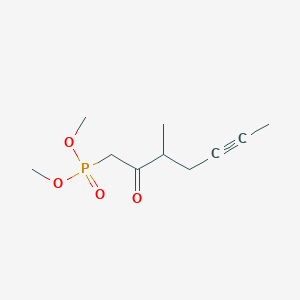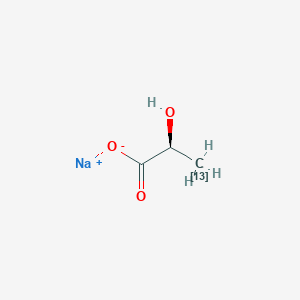
3-碘-4-甲基苯甲酸甲酯
概述
描述
Methyl 3-Iodo-4-methylbenzoate is a chemical compound used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides, which are selective discoidin domain receptor 1 (DDR1) inhibitors .
Molecular Structure Analysis
The molecular formula of Methyl 3-Iodo-4-methylbenzoate is C9H9IO2. It has an average mass of 276.071 Da and a monoisotopic mass of 275.964722 Da .科学研究应用
Synthesis of Selective Discoidin Domain Receptor 1 (DDR1) Inhibitors
“Methyl 3-iodo-4-methylbenzoate” is used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides . These compounds act as selective inhibitors for the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase that interacts with collagen, playing a significant role in cell differentiation, proliferation, migration, and extracellular matrix remodeling .
Preparation of Orally Bioavailable GZD824
This compound is also used in the preparation of an orally bioavailable drug known as GZD824 . GZD824 is a potent inhibitor that targets the Breakpoint Cluster Region-Abelson (Bcr-Abl) kinase . Bcr-Abl is a fusion protein that is often associated with chronic myeloid leukemia .
Antitumor Drug Resistance Overcoming
The use of “Methyl 3-iodo-4-methylbenzoate” in the preparation of GZD824 also contributes to overcoming antitumor drug resistance . This is particularly important in the treatment of cancers that have developed resistance to first-line treatments .
Synthesis of Novel Colchicine-Derived Nitrate Esters
“Methyl 3-iodo-4-methylbenzoate” can be used in the synthesis of novel colchicine-derived nitrate esters . These compounds have potential applications as immunosuppressant agents , which can be useful in the treatment of autoimmune diseases and in organ transplantation .
Organic Synthesis
As an organic compound, “Methyl 3-iodo-4-methylbenzoate” can be used in a variety of organic synthesis processes . Its properties make it a valuable reagent in the creation of complex organic structures .
Research Use
“Methyl 3-iodo-4-methylbenzoate” is often used in research settings . Its unique properties and applications make it a valuable tool in the exploration of new synthetic pathways and the development of new therapeutic agents .
安全和危害
Methyl 3-Iodo-4-methylbenzoate is classified as a warning hazard. It causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include wearing protective gloves, clothing, and eye/face protection. If it comes in contact with the eyes, it is advised to rinse cautiously with water for several minutes .
作用机制
Target of Action
Methyl 3-iodo-4-methylbenzoate is used as a reagent in the synthesis of [(pyrazolo[1,5-a]pyridmidinyl)ethynyl]benzamides . These compounds are known to selectively inhibit the discoidin domain receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that interacts with collagen, playing a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .
Mode of Action
It’s used in the synthesis of compounds that inhibit ddr1 . These inhibitors likely bind to the active site of DDR1, preventing it from phosphorylating its substrates and thus inhibiting its activity .
Biochemical Pathways
DDR1 is involved in various biochemical pathways related to cell adhesion, proliferation, and extracellular matrix remodeling . By inhibiting DDR1, the compounds synthesized using Methyl 3-iodo-4-methylbenzoate could potentially affect these pathways, leading to changes in cell behavior .
Result of Action
The result of the action of Methyl 3-iodo-4-methylbenzoate is the synthesis of selective DDR1 inhibitors . These inhibitors can potentially modulate cell behavior by affecting cell adhesion, proliferation, and extracellular matrix remodeling .
Action Environment
The action of Methyl 3-iodo-4-methylbenzoate, like any other chemical compound, can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and light exposure. For instance, it’s noted that Methyl 3-iodo-4-methylbenzoate should be stored away from light and oxidizing agents .
属性
IUPAC Name |
methyl 3-iodo-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMHAOTZPFVSPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545045 | |
| Record name | Methyl 3-iodo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-iodo-4-methylbenzoate | |
CAS RN |
90347-66-3 | |
| Record name | Methyl 3-iodo-4-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80545045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-iodo-4-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl 3-iodo-4-methylbenzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WLV4P4HCA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5,5-dimethyl-hexahydro-1'H-spiro[1,3-dioxane-2,2'-pentalene]-5'-one](/img/structure/B52426.png)





![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)

